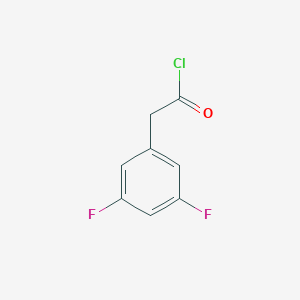

2-(3,5-Difluorophenyl)Ethanoyl Chloride

描述

2-(3,5-Difluorophenyl)Ethanoyl Chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of ethanoyl chloride where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is used in various chemical synthesis processes and has applications in scientific research.

Synthetic Routes and Reaction Conditions:

Direct Chlorination: One common method to prepare this compound involves the chlorination of 2-(3,5-Difluorophenyl)ethanone using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production: In an industrial setting, the preparation of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(3,5-Difluorophenyl)ethanoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Pyridine, triethylamine.

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

科学研究应用

2-(3,5-Difluorophenyl)Ethanoyl Chloride is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-(3,5-Difluorophenyl)Ethanoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

相似化合物的比较

2-(4-Fluorophenyl)Ethanoyl Chloride: Similar structure but with a single fluorine substitution.

2-(3,4-Difluorophenyl)Ethanoyl Chloride: Similar structure with fluorine atoms at different positions.

2-(3,5-Dichlorophenyl)Ethanoyl Chloride: Similar structure with chlorine substitutions instead of fluorine.

Uniqueness: 2-(3,5-Difluorophenyl)Ethanoyl Chloride is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the properties of the resulting derivatives. The presence of fluorine atoms can enhance the stability and bioactivity of the compounds formed from it.

生物活性

2-(3,5-Difluorophenyl)ethanoyl chloride, also known as 2-(3,5-difluorophenyl)acetyl chloride, is a chemical compound with the molecular formula C8H5ClF2O. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C8H5ClF2O |

| Molecular Weight | 192.57 g/mol |

| CAS Number | 151647-54-0 |

| IUPAC Name | 2-(3,5-Difluorophenyl)acetyl chloride |

| Physical State | Liquid |

Safety Information

- GHS Hazard Statements : Causes severe skin burns and eye damage.

- Precautionary Statements : Wear protective gear; in case of contact with eyes, rinse immediately and seek medical attention.

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. It can modify various biomolecules through acylation reactions, influencing enzyme activities and receptor interactions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can lead to increased potency in biological systems.

Antiviral Activity

In studies evaluating antiviral properties, compounds derived from this compound exhibited significant activity against various viral strains. For instance, a derivative was tested for its efficacy against Dengue Virus (DENV2), showing promising results in inhibiting viral replication in human hepatoma cells (Huh7) .

Antibacterial Activity

Recent research has highlighted the antibacterial potential of derivatives synthesized from this compound. In a comparative study involving several synthesized compounds, some showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin against Gram-positive bacteria . The structure-activity relationship (SAR) indicated that modifications at the acetyl position could enhance antibacterial efficacy.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it was found to inhibit bacterial DNA gyrase, which is critical for bacterial DNA replication . This inhibition mechanism is similar to that observed with fluoroquinolone antibiotics, suggesting potential applications in developing new antibacterial agents.

Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers synthesized several derivatives of this compound and tested their antiviral efficacy against DENV2. The most potent compound demonstrated an EC50 value significantly lower than that of control compounds .

Study 2: Antibacterial Potency

A series of ciprofloxacin-linked triazole conjugates were synthesized using this compound as a starting material. These conjugates displayed enhanced antibacterial activity against multiple strains of bacteria with MIC values ranging from 12.5 μg/mL to 0.781 μg/mL compared to standard antibiotics .

Study 3: Enzyme Interaction

Research conducted on the interaction of this compound with bacterial DNA gyrase revealed that certain derivatives could effectively inhibit enzyme activity at low concentrations. Molecular docking studies confirmed strong binding affinity for the enzyme's active site .

属性

IUPAC Name |

2-(3,5-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVPARKLYWQLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382241 | |

| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157033-24-4 | |

| Record name | 3,5-Difluorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157033-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。